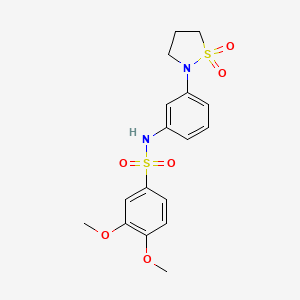

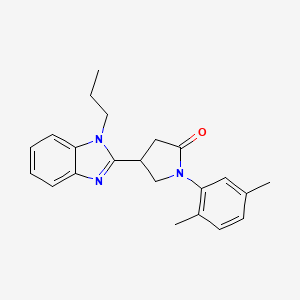

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

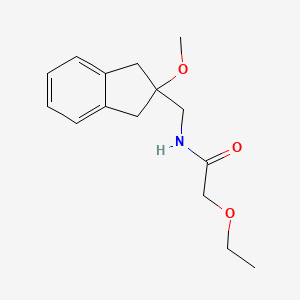

The compound is a quinolinone derivative with various functional groups attached, including a chlorobenzenesulfonyl group, a diethylamino group, and a fluoro group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core would provide a rigid, planar structure, while the attached groups would add complexity and potentially influence the compound’s overall shape .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorobenzenesulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups could influence its solubility .科学的研究の応用

Antibacterial Properties

A study highlighted the design of compounds with potent antibacterial activities, particularly effective against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that specific substitutions on the quinolone core significantly enhance antibacterial potency (Kuramoto et al., 2003).

Fluorescent Probes for Bacteria Detection

Research on fluorogenic enzyme substrates synthesized by coupling aminonaphthalenesulfonamides demonstrated potential for detecting pathogenic bacteria. These compounds' photophysical properties were examined for their utility in biological systems (Luo et al., 2016).

Chemosensors for Metal Ions

A study introduced a novel chemosensor based on an 8-aminoquinoline moiety, showing selectivity and sensitivity for Mg2+, Zn2+, and Co2+ ions. This sensor's utility spans from metal ion detection in environmental samples to potential applications in cellular imaging (Li et al., 2014).

Synthesis and Transformation Studies

Quinoline derivatives, recognized for their efficiency as fluorophores, have applications in biochemistry and medicine. Research into new derivatives aims to develop compounds with greater sensitivity and selectivity, potentially useful as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antifungal Activity

The synthesis of fluoroquinolone-based thiazolidinones demonstrated significant antimicrobial and antifungal activities. These compounds, derived from quinolone carboxylic acids, exhibit potential for developing new antimicrobial agents (Patel & Patel, 2010).

Enantioselective Synthesis

Research on the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has been conducted, highlighting a method for synthesizing biologically active tetrahydroquinolines with high enantioselectivity. This process is significant for the production of pharmaceuticals and fine chemicals (Wang et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN2O3S/c1-4-11-26-14-21(30(28,29)16-9-7-15(23)8-10-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-10,12-14H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQYZRBNYCCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

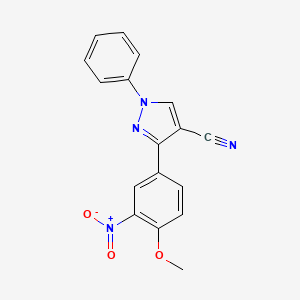

![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2820115.png)

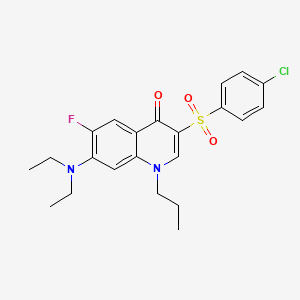

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

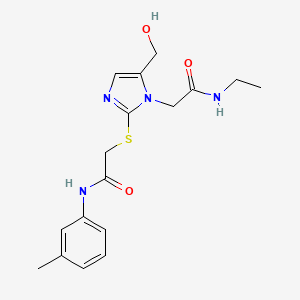

![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/new.no-structure.jpg)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)

![5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2820133.png)